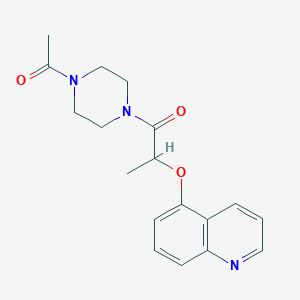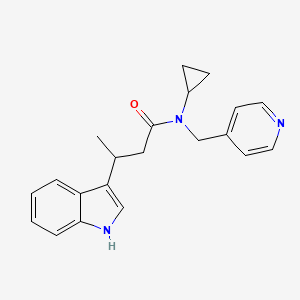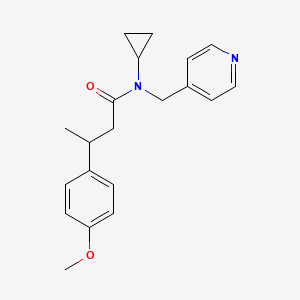![molecular formula C16H22N4O B6972824 7-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2,5,6,8-tetrahydro-2,7-naphthyridin-1-one](/img/structure/B6972824.png)
7-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2,5,6,8-tetrahydro-2,7-naphthyridin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2,5,6,8-tetrahydro-2,7-naphthyridin-1-one is a complex organic compound characterized by its intricate molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2,5,6,8-tetrahydro-2,7-naphthyridin-1-one typically involves multiple steps, starting with the preparation of the core naphthyridinone structure. One common approach is the condensation of appropriate starting materials, such as 1-ethyl-3,5-dimethylpyrazole-4-carboxaldehyde and a suitable amine, followed by cyclization and further functionalization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would involve careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can be used to study various biological processes and pathways, and its derivatives may have applications in drug discovery.
Medicine
The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for therapeutic development.
Industry
In the industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 7-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2,5,6,8-tetrahydro-2,7-naphthyridin-1-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole derivatives: : These compounds share structural similarities and are known for their biological activities.
Pyrazole derivatives: : These compounds also contain the pyrazole ring and have been studied for their medicinal properties.
Naphthyridinone derivatives: : Other compounds in this class have been explored for their diverse applications in chemistry and medicine.
Uniqueness
7-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2,5,6,8-tetrahydro-2,7-naphthyridin-1-one stands out due to its specific structural features and the potential applications that arise from them. Its unique combination of functional groups and molecular framework allows it to interact with biological targets in ways that other similar compounds may not.
Eigenschaften
IUPAC Name |
7-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2,5,6,8-tetrahydro-2,7-naphthyridin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-4-20-12(3)14(11(2)18-20)9-19-8-6-13-5-7-17-16(21)15(13)10-19/h5,7H,4,6,8-10H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWGGXYGNMHNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN2CCC3=C(C2)C(=O)NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methylamino]ethyl]phenyl]imidazolidin-2-one](/img/structure/B6972767.png)

![N-[1-(3-chlorophenyl)-2-pyridin-3-ylethyl]-1-methylpiperidin-4-amine](/img/structure/B6972771.png)
![2-[methyl-[(4-methylsulfinylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6972774.png)
![1-[[1-(3-Chlorophenyl)-2-pyridin-3-ylethyl]amino]-2-methylpropan-2-ol](/img/structure/B6972780.png)
![3-[5-[(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]benzonitrile](/img/structure/B6972786.png)

![N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B6972796.png)

![1-(3-chlorophenyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-2-pyridin-3-ylethanamine](/img/structure/B6972815.png)
![5-[2-(5-Methylpyridin-3-yl)ethyl]-3-(2-methylsulfonylpyridin-4-yl)-1,2,4-oxadiazole](/img/structure/B6972827.png)
![[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]-[6-(propan-2-ylamino)pyridin-3-yl]methanone](/img/structure/B6972833.png)
![1-[(2-methyl-1,2,4-triazol-3-yl)methyl]-N-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B6972836.png)
